Cas no 1291487-28-9 (Dimethyl 2-(5-bromopyrimidin-2-yl)malonate)

Dimethyl 2-(5-bromopyrimidin-2-yl)malonate is a brominated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of heterocyclic compounds, particularly in the development of nucleoside analogs and kinase inhibitors. The presence of both the bromo and malonate functional groups allows for selective cross-coupling reactions and further derivatization, enhancing its applicability in medicinal chemistry. The ester groups provide additional reactivity for hydrolysis or transesterification, facilitating downstream modifications. This compound is valued for its stability, high purity, and compatibility with a range of synthetic methodologies.
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate structure
1291487-28-9 structure
Product Name:Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
CAS No:1291487-28-9
MF:C9H9BrN2O4
MW:289.082761526108
MDL:MFCD18837634
CID:1024807
Update Time:2025-05-19

Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
    • Dimethyl 2-(5-bromopyrimidin-2-yl)malote
    • dimethyl 2-(5-bromopyrimidin-2-yl)propanedioate
    • MDL: MFCD18837634
    • Inchi: 1S/C9H9BrN2O4/c1-15-8(13)6(9(14)16-2)7-11-3-5(10)4-12-7/h3-4,6H,1-2H3
    • InChI Key: YXNZSTOSBATLOU-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C(C(=O)OC)C(=O)OC)=NC=1

Computed Properties

  • Exact Mass: 287.97500
  • Monoisotopic Mass: 287.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4A^2

Experimental Properties

  • PSA: 78.38000
  • LogP: 0.66870

Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Suppliers

Amadis Chemical Company Limited
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(CAS:1291487-28-9)Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
Order Number:A888895
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:26
Price ($):288.0
Email:sales@amadischem.com

Additional information on Dimethyl 2-(5-bromopyrimidin-2-yl)malonate

Dimethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 1291487-28-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Dimethyl 2-(5-bromopyrimidin-2-yl)malonate, with the chemical identifier CAS No. 1291487-28-9, represents a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The structural motif, featuring a malonate ester linked to a brominated pyrimidine ring, provides a unique platform for further functionalization, making it invaluable in drug discovery and development.

The malonate moiety, characterized by its high reactivity and ability to participate in condensation reactions, is particularly useful in constructing complex organic frameworks. In contrast, the 5-bromopyrimidin-2-yl group introduces a site for nucleophilic substitution, enabling the introduction of diverse pharmacophores. This combination has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. The bromine atom on the pyrimidine ring serves as a critical handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has been employed as a precursor in these transformations, facilitating the development of novel therapeutic entities.

In the context of oncology research, pyrimidine-based inhibitors have shown promise in targeting aberrant signaling pathways involved in cancer progression. The compound’s ability to undergo selective functionalization has allowed researchers to fine-tune its pharmacological properties. For instance, modifications at the malonate group can influence solubility and metabolic stability, while alterations at the pyrimidine ring can enhance binding affinity to biological targets.

The synthesis of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves multi-step processes that require precise control over reaction conditions. Key steps often include bromination of a pyrimidine precursor followed by esterification with malonic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are crucial for supporting large-scale drug manufacturing and clinical trials.

One notable application of this compound is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyrimidine derivatives have emerged as effective tools for disrupting these interactions, which are often implicated in various diseases. Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has been utilized as a scaffold to design molecules that can modulate PPIs with high selectivity and potency.

The role of computational chemistry in optimizing the synthesis and properties of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and guide experimental design. These computational approaches have accelerated the discovery process by allowing researchers to screen numerous structural variations virtual before committing to lab work.

Furthermore, green chemistry principles have influenced the synthesis of this intermediate. Efforts have been made to develop processes that minimize waste generation and reduce reliance on hazardous reagents. Such sustainable practices align with broader industry trends toward environmentally responsible manufacturing.

In conclusion, Dimethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 1291487-28-9) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features make it an indispensable tool for synthesizing a wide array of bioactive compounds. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1291487-28-9)Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
A888895
Purity:99%
Quantity:25g
Price ($):288.0
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